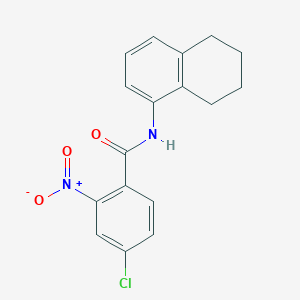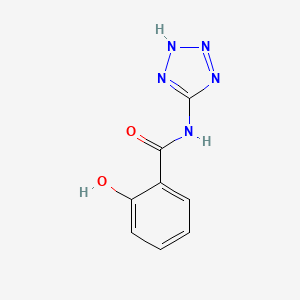
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as DFP-10825, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in cancer treatment.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit tumor growth in animal models of breast and lung cancer. N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide for clinical use.
未来方向
For research include the optimization of the formulation and delivery of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, the development of combination therapies with other anticancer agents, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic effects of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide on cancer cells.
合成方法
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 3,4-dimethoxybenzaldehyde to produce an intermediate product, which is then reacted with acryloyl chloride to form the final product. The synthesis method has been optimized to yield high purity and yield of N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide.
科学研究应用
N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-14-6-5-12(18)10-13(14)19/h3-10H,1-2H3,(H,20,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTULTZZNGBFV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)